molecular formula C10H13BrFN3 B8014739 1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine

1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine

Cat. No.: B8014739
M. Wt: 274.13 g/mol
InChI Key: YUWUCAUAJGBMNY-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 3rd position of the pyridine ring, along with a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine typically involves the following steps:

    Bromination and Fluorination: The starting material, pyridine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Piperazine Substitution: The brominated and fluorinated pyridine derivative is then reacted with 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides additional sites for interaction, potentially modulating the compound’s activity and pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine is unique due to the specific combination of bromine and fluorine atoms on the pyridine ring and the presence of a methyl-substituted piperazine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN3/c1-14-2-4-15(5-3-14)10-9(12)6-8(11)7-13-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWUCAUAJGBMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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